3-Methoxy-4-phenylpyrrolidine

Chiral resolution Dopamine transporter Structure-activity relationship

Sourcing the correct (3S,4R) enantiomer of 3-Methoxy-4-phenylpyrrolidine is critical-racemic or opposite enantiomer batches fail to engage neurological targets (e.g., Trk inhibitors with IC50 < 100 nM). This 98% pure, stereochemically defined building block solves that problem. - Enables diastereoselective synthesis of PDE4 inhibitors (COPD, psoriasis) and dopamine/norepinephrine transporter modulators. - Free secondary amine allows direct functionalization without deprotection; low MW (177.24) simplifies scale-up. - Immediate availability eliminates custom synthesis lead times, accelerating your med chem program.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B12974180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-phenylpyrrolidine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCOC1CNCC1C2=CC=CC=C2
InChIInChI=1S/C11H15NO/c1-13-11-8-12-7-10(11)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
InChIKeyRAMDCRBDDUJFCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-phenylpyrrolidine: A Chiral CNS Building Block


3-Methoxy-4-phenylpyrrolidine is a chiral, 3,4-disubstituted pyrrolidine derivative with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is characterized by a specific (3S,4R) stereochemistry, which is critical for its application as a synthetic intermediate in medicinal chemistry . The compound is primarily utilized in non-human research for the synthesis of complex molecules targeting neurological pathways .

Chiral reference-standard workflow — stereochemical-control study fit
Synthesis of PDE4 inhibitor intermediates — patent-reported scaffold
CNS target engagement assays — enantiomer-comparison study context

Stereochemical Integrity of 3-Methoxy-4-phenylpyrrolidine


The (3S,4R) stereochemistry of 3-Methoxy-4-phenylpyrrolidine is a critical determinant of its utility. Generic substitution with the (3R,4S) enantiomer, racemic mixtures, or regioisomers such as 3-phenyl-4-methoxypyrrolidine can lead to a complete loss of biological activity or synthetic efficiency in downstream applications . The specific spatial arrangement of the methoxy and phenyl groups is essential for chiral recognition by biological targets, making stereochemical purity a non-negotiable procurement specification .

Enantiomer
(3R,4S) or racemate — expected reduced target affinity based on class-level SAR; binding profile may shift significantly.
Regioisomer
4-methoxy-3-phenylpyrrolidine — no reported utility for PDE4 inhibitor synthesis; may not support same pharmacophore.
N-substituted analog
N-methyl derivative — lacks free secondary amine; reactivity and downstream derivatization may not transfer.

3-Methoxy-4-phenylpyrrolidine Procurement Evidence


Stereochemical Purity vs. Racemate: CNS Target Affinity

The (3S,4R) configuration is essential for binding to neurotransmitter transporters. A closely related derivative, 1-((3S,4R)-1-(2-methoxyethyl)-4-phenylpyrrolidin-3-yl)-3-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)urea, demonstrated potent inhibition of the Trk receptor with an IC50 of less than 100 nM [1]. In contrast, the (3R,4S) enantiomer or the racemate would be expected to show significantly reduced affinity based on established structure-activity relationships for phenylpyrrolidine ligands at aminergic receptors [2].

CNS target affinity
Class-level inference
IC50 < 100 nM (derivative) vs. racemate predicted >10-fold less potent
Stereochemical-control context — enantiomeric purity may drive target engagement.
Class-level SAR; direct comparator data not available.
Chiral resolution Dopamine transporter Structure-activity relationship

Regioisomer Differentiation for PDE4 Inhibitor Synthesis

The specific substitution pattern of 3-methoxy-4-phenylpyrrolidine is critical for its utility. Compounds with a 3-methoxy-4-phenyl substitution pattern have been specifically claimed as key intermediates for synthesizing phosphodiesterase 4 (PDE4) inhibitors, a class of anti-inflammatory drugs [1]. In contrast, the regioisomer 4-methoxy-3-phenylpyrrolidine would lead to a different pharmacophore and is not known to be a productive intermediate for this target class [1].

PDE4 inhibitor synthesis
Supporting evidence
Claimed key intermediate for PDE4 inhibitors; regioisomer has no reported utility.
Regioisomer identity critical for synthetic utility.
Patent literature; qualitative difference.
Regioisomerism Dopamine D4 receptor Selectivity

Physicochemical Comparison: Free Base vs. HCl Salt

With a molecular weight of 177.24 g/mol , 3-Methoxy-4-phenylpyrrolidine is a low molecular weight building block. Its secondary amine group (pKa ~10.5 for pyrrolidine) and methoxy substituent enable distinct reactivity and purification strategies compared to its N-substituted or O-desmethyl analogs. For example, the free base has a different solubility and column chromatography profile compared to its hydrochloride salt (MW 213.71 g/mol) , which is the most commonly procured form for research.

Free base vs. HCl salt
Supporting evidence
Free base MW 177.24 g/mol; HCl salt MW 213.71 g/mol; N-methyl analog MW 191.27 g/mol.
Salt form and free amine availability impact reactivity and purification.
Source-specific review; solubility and chromatography profiles differ.
Molecular weight Hydrogen bonding logP

3-Methoxy-4-phenylpyrrolidine Application Scenarios


Synthesis of Chiral PDE4 Inhibitors for Inflammation

The 3-methoxy-4-phenyl substitution pattern is a claimed key intermediate for phosphodiesterase 4 (PDE4) inhibitors [1], a validated target for chronic obstructive pulmonary disease (COPD) and psoriasis. Procuring the specific (3S,4R) enantiomer enables medicinal chemists to synthesize lead compounds with the correct stereochemistry for target engagement, a requirement supported by its structural role in related inhibitor series [1].

CNS-Active Agents Targeting Catecholamine Transporters

The core scaffold is a privileged structure for modulating dopamine and norepinephrine neurotransmission [1]. The (3S,4R) stereochemistry is critical for mimicking the bioactive conformation of known transporter inhibitors, as evidenced by its presence in highly potent Trk inhibitors with IC50 < 100 nM [2]. This makes it a strategic starting material for neuroscience drug discovery programs.

Chiral Building Block for Complex Alkaloid Synthesis

With a free secondary amine, the compound serves as a versatile chiral building block for the total synthesis of natural products. Its low molecular weight (177.24 g/mol) and the spatial orientation of its substituents allow for diastereoselective reactions that are not achievable with the opposite enantiomer or the racemate, making it a superior choice for asymmetric synthesis .

Application
Selection Property
Validation Focus
PDE4 inhibitor synthesis
3-methoxy-4-phenyl regioisomer identity
Patent-reported intermediate utility; pharmacophore-fit review
CNS transporter modulation
(3S,4R) enantiomeric purity
Enantiomer-attribution review; target-engagement assay context
Chiral alkaloid synthesis
Free secondary amine and stereochemistry
Diastereoselective reaction context; enantiomer-specific control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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